

GW280264X: Application Notes and Protocols for Optimal Experimental Use

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Compound of Interest		
Compound Name:	GW280264X	
Cat. No.:	B15577662	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW280264X is a potent, cell-permeable, dual inhibitor of the metalloproteinases ADAM10 (a disintegrin and metalloproteinase domain-containing protein 10) and ADAM17 (also known as tumor necrosis factor-alpha converting enzyme or TACE).[1][2][3] As a member of the hydroxamate class of metallopeptidase inhibitors, **GW280264X** exerts its inhibitory effect by chelating the active site zinc ion of these enzymes.[4] This dual inhibitory activity makes it a valuable tool for investigating the physiological and pathological roles of ADAM10 and ADAM17, which are key regulators of various cellular processes, including cell-cell adhesion, signaling, and proteolysis.

ADAM10 and ADAM17 are involved in the "shedding" of the ectodomains of a wide array of cell surface proteins, thereby modulating their activity. Key signaling pathways regulated by these enzymes include the Notch pathway (primarily by ADAM10) and signaling cascades initiated by the release of TNFα, ligands for the epidermal growth factor receptor (EGFR), and the interleukin-6 receptor (IL-6R) (primarily by ADAM17).[5][6][7][8][9][10]

This document provides detailed application notes and protocols for the optimal use of **GW280264X** in various experimental settings, with a focus on determining the optimal concentration for achieving desired biological effects.



Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of **GW280264X** against its primary targets, ADAM10 and ADAM17, has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target	IC50 (nM)	Reference	
ADAM17 (TACE)	8.0	[1][2][3][4]	
ADAM10	11.5	[1][2][3][4]	

Experimental Protocols and Recommended Concentrations

The optimal concentration of **GW280264X** is highly dependent on the specific experimental system, including the cell type, incubation time, and the biological endpoint being measured. Below are recommended concentration ranges and detailed protocols based on published studies.

In Vitro Applications

General Stock Solution Preparation:

It is recommended to prepare a stock solution of **GW280264X** in dimethyl sulfoxide (DMSO) at a concentration of 10-100 mg/mL.[2][11] Store the stock solution at -20°C or -80°C for long-term stability.[1] Further dilutions should be made in the appropriate cell culture medium immediately before use to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is kept low (typically \leq 0.1%) to avoid solvent-induced cytotoxicity.

Table: Recommended In Vitro Concentrations for GW280264X



Cell Type	Concentrati on Range	Incubation Time	Application	Key Findings	Reference
Glioblastoma- initiating cells (GICs)	0.1 - 3 μΜ	48 hours	Inhibition of proliferation	Significantly reduced cell proliferation.	[1][11]
Glioblastoma- initiating cells (GICs)	3 μΜ	48 hours	Upregulation of ULBP2 surface expression	Increased surface expression of the NKG2D ligand ULBP2.	[12]
Cervical Cancer Cell Lines (C33A, CaSki, SIHA)	3 μΜ	48 hours	Combination therapy with cisplatin	Increased cytotoxic effect of cisplatin.[13]	[13]
Macrophages (Raw264.7, primary murine)	10 μΜ	~6 hours	Inhibition of Mer shedding	Prevented LPS-induced shedding of the receptor tyrosine kinase Mer. [14]	[14]

Detailed In Vitro Protocol: Cell Viability Assay in Glioblastoma-Initiating Cells

This protocol is adapted from studies investigating the effect of **GW280264X** on the proliferation of glioblastoma-initiating cells (GICs).[1][11]

- Cell Seeding: Plate GICs (e.g., GS-7 cells) in a 24-well plate at a density of 2.5 x 10⁵ cells per well in the appropriate stem cell culture medium.
- Inhibitor Preparation: Prepare a working solution of GW280264X in the culture medium from a DMSO stock.



- Treatment: Add the GW280264X working solution to the cells at final concentrations of 0.1, 1, and 3 μM. Include a DMSO-only control.
- Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
- Assessment of Viability: Determine cell viability and concentration using a suitable method, such as Trypan blue exclusion assay and an automated cell counter.

In Vivo Applications

General Formulation for In Vivo Administration:

For intraperitoneal (i.p.) injection in mice, a common vehicle for **GW280264X** is a solution of 10% DMSO in corn oil.[11] It is crucial to ensure the compound is fully dissolved and to prepare the formulation fresh on the day of use.[1]

Table: Recommended In Vivo Dosage for GW280264X

Animal Model	Dosage	Administr ation Route	Dosing Schedule	Applicati on	Key Findings	Referenc e
C57BL/6 mice	100 μg/kg	Intraperiton eal (i.p.)	Daily for one week	Spinal cord injury	Significantl y improved functional recovery.	[11]
Rat	10 μM (intra- testicular injection)	Intra- testicular	Single injection prior to treatment	Germ cell apoptosis	Prevented germ cell apoptosis induced by BPA or NP. [15]	[15]

Detailed In Vivo Protocol: Spinal Cord Injury Model in Mice

This protocol is based on a study evaluating the neuroprotective effects of **GW280264X** in a mouse model of spinal cord injury.[11]

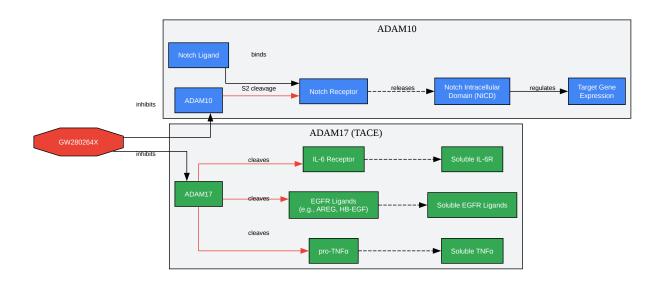


- Animal Model: Utilize C57BL/6 mice for the spinal cord injury model.
- Inhibitor Formulation: Prepare a fresh solution of GW280264X in 10% DMSO and 90% corn oil.
- Administration: Administer **GW280264X** at a dosage of 100 μ g/kg via intraperitoneal injection.
- Dosing Schedule: Begin injections 4 hours post-surgery and continue daily for one week.
- Functional Assessment: Evaluate functional recovery using appropriate behavioral tests for locomotion and sensory function.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **GW280264X** and a general workflow for its application in research.

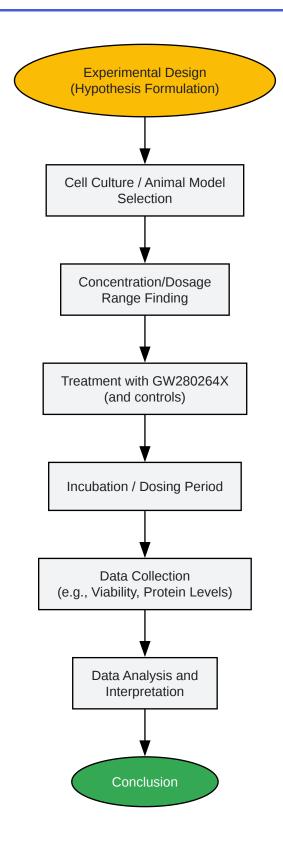




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Caption: Signaling pathways inhibited by GW280264X.





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Caption: General experimental workflow for using GW280264X.



Conclusion

GW280264X is a critical research tool for elucidating the complex roles of ADAM10 and ADAM17 in health and disease. The optimal concentration for experimental use is context-dependent and requires careful consideration of the cell type, experimental duration, and specific biological question being addressed. The protocols and concentration ranges provided in these application notes serve as a guide for initiating experiments. It is strongly recommended to perform dose-response studies to determine the optimal concentration for your specific experimental system. By carefully designing and executing experiments, researchers can effectively leverage the dual inhibitory properties of **GW280264X** to advance our understanding of ADAM-mediated biological processes.

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